CRA-2059 hydrochloride
Description
This compound features a bicyclic furo[3,2-b]furan core linked to two piperazine-1-carboxamide moieties, each substituted with a diamidinophenyl group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Properties
Molecular Formula |
C34H47ClN12O8 |
|---|---|
Molecular Weight |
787.3 g/mol |
IUPAC Name |
[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C34H46N12O8.ClH/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38;/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42);1H/t25-,26-,27?,28?;/m1./s1 |
InChI Key |
BDOSTTPEXZBJAS-ZGGWIOQZSA-N |
Isomeric SMILES |
C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)O[C@@H]3COC4C3OC[C@H]4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.Cl |
Canonical SMILES |
C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the furan ring system, followed by the introduction of the piperazine and carbamoyl groups through nucleophilic substitution and condensation reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride depends on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substitution Patterns
Key Observations :
- The furofuran core in the target compound is unique among analogs, offering conformational rigidity compared to the flexible phenoxyethyl chains in HBK derivatives .
- Diamidinophenyl groups distinguish the target from halogen- or methyl-substituted analogs (e.g., A3, HBK15), which rely on lipophilic/hydrophobic interactions .
Physicochemical Properties
*Estimated based on structural complexity.
Key Observations :
Pharmacological and Biochemical Insights
Binding and Selectivity
- Diamidinophenyl groups in the target compound likely enhance binding to DNA minor grooves or serine proteases, akin to pentamidine or berenil .
- HBK derivatives with chloro/methoxy substituents (e.g., HBK15) target adrenergic or serotonin receptors, indicating divergent mechanisms compared to the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
